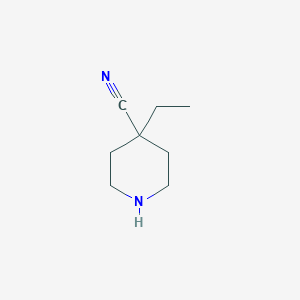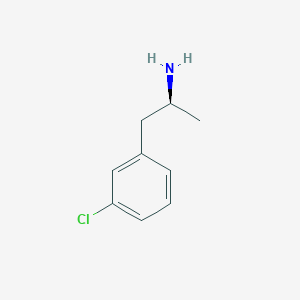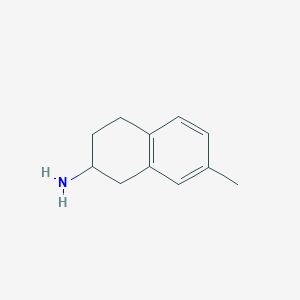![molecular formula C11H17BO2S B13561508 2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13561508.png)
2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-[(thiophen-2-yl)methyl]-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a thiophene ring and a dioxaborolane moiety. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[(thiophen-2-yl)methyl]-1,3,2-dioxaborolane typically involves the reaction of thiophene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Thiophene-2-boronic acid+Pinacol→4,4,5,5-Tetramethyl-2-[(thiophen-2-yl)methyl]-1,3,2-dioxaborolane
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-[(thiophen-2-yl)methyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: Formed through oxidation of the thiophene ring.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-[(thiophen-2-yl)methyl]-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Biological Research: Used in the study of enzyme inhibitors and as a probe for biological interactions.
Mécanisme D'action
The mechanism of action of 4,4,5,5-tetramethyl-2-[(thiophen-2-yl)methyl]-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the boron-bound group to the halide partner
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiophene-2-boronic acid
- 2,2’-Bithiophene-5-boronic acid pinacol ester
- Phenylboronic acid pinacol ester
Uniqueness
4,4,5,5-Tetramethyl-2-[(thiophen-2-yl)methyl]-1,3,2-dioxaborolane is unique due to its combination of a thiophene ring and a dioxaborolane moiety, which provides distinct reactivity and stability compared to other boronic esters. This makes it particularly useful in the synthesis of thiophene-containing compounds and materials.
Propriétés
Formule moléculaire |
C11H17BO2S |
|---|---|
Poids moléculaire |
224.13 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(thiophen-2-ylmethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H17BO2S/c1-10(2)11(3,4)14-12(13-10)8-9-6-5-7-15-9/h5-7H,8H2,1-4H3 |
Clé InChI |
LBOZDZUZIFGPOT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Aminomethyl)but-3-yn-1-yl]cyclopropane hydrochloride](/img/structure/B13561450.png)
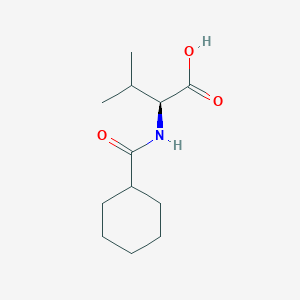
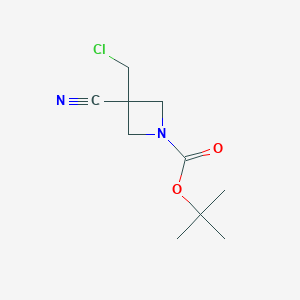


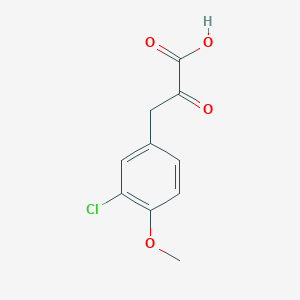
![11-Oxa-3-thia-5-azatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene](/img/structure/B13561484.png)
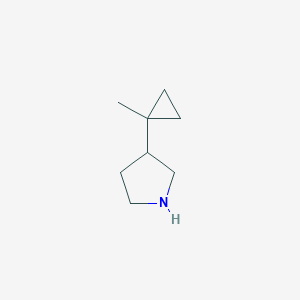
![rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13561493.png)

![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile](/img/structure/B13561513.png)
